Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- is a modified nucleoside that plays a significant role in biochemical research and therapeutic applications. This compound is characterized by the addition of a 2'-O-[2-(methylamino)-2-oxoethyl] group to the guanosine structure, which enhances its biochemical properties. The modification is particularly relevant in the development of antisense oligonucleotides and other nucleic acid-based therapies.
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- is classified as a nucleoside analog. It is derived from guanosine, which is one of the four main nucleosides found in RNA. The addition of the 2'-O-[2-(methylamino)-2-oxoethyl] group alters its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and molecular biology .
The synthesis of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- typically involves several key steps:
The synthesis can involve multiple reaction conditions, including:
The molecular structure of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- includes:
The chemical formula for this compound can be represented as , with a molecular weight of approximately 284.29 g/mol. The structural integrity is crucial for its biological function and interaction with nucleic acids.
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- participates in various chemical reactions that are critical for its applications:
The reactions may require specific conditions such as:
The mechanism of action for Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- primarily involves its incorporation into RNA strands during transcription or translation processes. This modification can lead to enhanced stability and efficacy in antisense oligonucleotide therapies.
Studies have shown that this compound can activate transcription processes and may exhibit anticancer properties by modulating gene expression . Its unique structure allows it to evade degradation by nucleases, prolonging its biological activity.
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- is typically presented as a white to off-white solid. Its solubility varies depending on the solvent used but is generally soluble in polar solvents like water and methanol.
Key chemical properties include:
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- has several scientific uses:
The synthesis of 2'-O-[2-(methylamino)-2-oxoethyl]guanosine (2'-O-NMA guanosine) necessitates precise orthogonal protection of reactive sites to enable selective 2'-O-alkylation. The guanine base presents significant challenges due to competing reactivity at O6, N1, and N2 positions, while the ribose 2', 3', and 5' hydroxyls exhibit similar nucleophilicity. Modern approaches employ a dual protection strategy:
Table 1: Protection Group Strategies for 2'-O-NMA Guanosine Synthesis
| Protection Target | Group | Conditions | Yield | Orthogonality |
|---|---|---|---|---|
| Guanine O6 | tert-Butyl | Di-tert-butyl dicarbonate, TEA | 74% (over 2 steps) | Acid-labile |
| Guanine N2 | bis-Boc | Di-tert-butyl dicarbonate, TEA | 74% (over 2 steps) | Base-labile |
| Ribose 5'-OH | DMT | Dimethoxytrityl chloride, pyridine | 76% | Acid-labile |
| Ribose 2'-OH | TBDMS | TBDMS-Cl, AgNO3 | 55% | Fluoride-labile |
| Ribose 2'-OH | TOM | TOM-Cl, di-tert-butylstannylene | 62% | Fluoride-labile |
Alternative strategies include 3',5'-O-di-tert-butylsilyl "clamps" enabling selective 2'-O-TBDMS protection (93% yield after de-clamping with HF/pyridine) [2]. N,N-Dimethylformamidine (DMF) protection has also been explored for exocyclic amines, though its application in 2'-O-NMA synthesis remains limited [7].
The introduction of the 2-(methylamino)-2-oxoethyl moiety at the 2'-position demands stringent control over regioselectivity and functional group compatibility. Two principal methodologies have been developed:
Post-alkylation, the methylamino-oxoethyl group demonstrates negligible perturbation of ribose pucker dynamics according to molecular modeling. This preservation of C3'-endo conformation is critical for maintaining A-form helix geometry in oligonucleotides. Thermodynamic analyses of related N2-methylguanosine modifications confirm minimal impact on base-pairing energetics (ΔΔG ≤ 0.3 kcal/mol in duplexes) [3], suggesting the 2'-O-NMA group's steric bulk is well-tolerated.
Table 2: 2'-O-NMA Installation Methods and Efficiency
| Method | Reagents | Temperature | Reaction Time | 2'-O Regioselectivity | Yield |
|---|---|---|---|---|---|
| Mitsunobu Alkylation | N-Methyl-2-bromoacetamide, PPh3, DIAD | 0°C → RT | 12-18 h | 8:1 | 65-70% |
| Stannylene-Mediated Alkylation | N-Methyl-2-bromoacetamide, Bu2SnO | 80°C | 6 h | 12:1 | 75% |
| Carbamate Intermediate | Boc-N(Me)-CH2-CO2H, DIC, HOAt | 25°C | 3 h | >20:1 | 40% (over 3 steps) |
Incorporating 2'-O-NMA guanosine into oligonucleotides requires phosphoramidite building blocks compatible with automated synthesis. The phosphoramidite derivative (5'-O-DMT-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) is synthesized in 86% yield via phosphitylation under inert atmosphere [2]. Critical synthesis parameters include:
Notably, 2'-O-NMA modification enhances nuclease resistance without phosphorothioate (PS) backbone modifications. Fully modified 2'-O-AECM (structurally similar) oligos with phosphodiester linkages resist degradation in human serum for >24 hours [4], suggesting 2'-O-NMA oligonucleotides may enable reduced PS content in therapeutic designs.
Transitioning from milligram-scale research synthesis to kilogram-level production of 2'-O-NMA guanosine confronts three primary bottlenecks:
The economic viability hinges on the modification's therapeutic advantage: 2'-O-NMA modifications enable reduced phosphorothioate content while maintaining nuclease resistance and target affinity [6], potentially mitigating PS-associated toxicity (e.g., complement activation, hepatotoxicity). This benefit justifies the ~2-fold higher nucleoside production cost compared to 2'-O-MOE building blocks.
Table 3: Scalability Challenges and Mitigation Strategies
| Production Challenge | Impact on Scalability | Mitigation Approaches | Current Efficiency Metric |
|---|---|---|---|
| Isomer Separation | 40-50% yield loss at >98% purity | Continuous HILIC chromatography; enzymatic 3'-O-dealkylation | 5 kg/month (pilot scale) |
| Phosphoramidite Stability | 5% monthly degradation at -20°C | Lyophilized packaging; in-situ phosphitylation | >95% purity over 6 months |
| Solvent Consumption | 15 L/g PMI (Process Mass Intensity) | Solvent swapping (ACN → 2-MeTHF); membrane purification | PMI reduced to 8 L/g in optimized routes |
| Cryogenic Requirements | 70% energy load for synthesis | Alternative phosphitylating agents (e.g., 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one) | -20°C operation achieved |
Compounds Mentioned:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: